2,3,4,5,6-Pentafluorobenzamide
Description
Nomenclature and Structural Characteristics within Academic Contexts
Systematically named 2,3,4,5,6-pentafluorobenzamide according to IUPAC nomenclature, this compound is also commonly referred to as pentafluorobenzamide in scientific literature. Its chemical identity is unambiguously defined by the CAS Registry Number 652-31-3. researchgate.net
The molecular structure consists of a benzamide (B126) core where all five hydrogen atoms on the phenyl ring are substituted with fluorine atoms. This high degree of fluorination significantly influences the electronic properties of the molecule. The electron-withdrawing nature of the fluorine atoms renders the aromatic ring electron-deficient, a key factor governing its reactivity. nih.gov
Crystallographic studies have provided detailed insights into its solid-state architecture. The molecule is not planar, with the amide group being twisted relative to the aromatic ring. nih.gov This contrasts with the crystal structure of benzamide. A notable feature is the formation of a two-dimensional hydrogen-bonded network in the crystal lattice, a departure from the one-dimensional assembly typically seen in benzamide. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 652-31-3 |
| Molecular Formula | C₇H₂F₅NO |
| Molecular Weight | 211.09 g/mol |
| InChIKey | WPWWHXPRJFDTTJ-UHFFFAOYSA-N |
Data sourced from PubChem CID 69547.
Significance and Research Trajectories in Advanced Fluorine Chemistry
The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. The pentafluorophenyl group, a hallmark of this compound, is a powerful tool in modern organofluorine chemistry. numberanalytics.comnumberanalytics.com Its strong electron-withdrawing nature enhances the thermal stability and chemical resistance of the compound. tandfonline.com
A significant research trajectory involves leveraging the reactivity of the C-F bonds. The electron-deficient pentafluorophenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the strategic replacement of fluorine atoms to create more complex functionalized molecules. nih.govacs.org This reactivity is a cornerstone of its utility as a versatile building block in organic synthesis.
Furthermore, the pentafluorophenyl moiety is explored for its ability to participate in non-covalent interactions, such as π-π stacking and dipole-dipole interactions. These interactions are crucial in the design of supramolecular assemblies and advanced materials with tailored properties. ymc.co.jp The field continues to evolve, with ongoing research into new fluorination methods and the application of fluorinated compounds in catalysis and materials science. mdpi.comcas.cnmdpi.com
Overview of Research Domains and Scholarly Contributions
Research involving this compound spans several scientific disciplines, highlighting its versatility.
In materials science , a notable application is its use as an inert mock or surrogate for high explosives like HMX and PETN. numberanalytics.comresearchgate.net Its thermal stability and similar density make it a suitable candidate for experiments where safety is a primary concern. numberanalytics.com Studies have shown that it can be crystallized to appropriate particle sizes and remains stable at elevated temperatures, matching key physical properties of these energetic materials. numberanalytics.com
In medicinal chemistry , this compound serves as a key intermediate. The pentafluorophenyl group is a common feature in the synthesis of complex pharmaceutical molecules, where the introduction of fluorine can enhance metabolic stability and bioavailability. tandfonline.comwikipedia.org The compound itself is a precursor for various derivatives, including those with potential anti-inflammatory or anticancer activities. highfine.com For instance, N-substituted derivatives of pentafluorobenzamide have been investigated for their biological activities. researchgate.netrjptonline.org
In supramolecular chemistry , the unique electronic and steric properties of the pentafluorobenzamide unit are exploited in the design of receptors for anions. For example, it has been used in the synthesis of N,N′-(phenylmethylene)bis(this compound), a compound that demonstrates binding affinity for oxoanions like dihydrogen phosphate (B84403) through hydrogen bonding. numberanalytics.comtandfonline.com
In synthetic organic chemistry , it is widely employed as a building block. mdpi.com Its amide group can be reduced to an amine, and the fluorine atoms can be substituted, providing pathways to a wide array of fluorinated organic compounds. highfine.com For example, it reacts with benzaldehyde (B42025) in the presence of a catalyst to form more complex amide structures. tandfonline.com
Table 2: Selected Physical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Melting Point | 144-151 °C | thermofisher.com |
| Appearance | White to pale cream crystals or powder | thermofisher.com |
| Assay (GC) | ≥98.5% | thermofisher.com |
Structure
3D Structure
Properties
IUPAC Name |
2,3,4,5,6-pentafluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F5NO/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWHXPRJFDTTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10215507 | |
| Record name | 2,3,4,5,6-Pentafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
652-31-3 | |
| Record name | 2,3,4,5,6-Pentafluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=652-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentafluorobenzamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652313 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 652-31-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3,4,5,6-Pentafluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10215507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluorobenzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.445 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-Pentafluorobenzamide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLC3DDD5GG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Classical Amide Formation Strategies
The synthesis of 2,3,4,5,6-pentafluorobenzamide is commonly achieved through classical amide formation strategies, primarily involving the reaction of an activated carboxylic acid derivative with an amine.
Acylation Reactions with 2,3,4,5,6-Pentafluorobenzoyl Chloride and Amines
A prevalent and efficient method for the synthesis of this compound and its N-substituted derivatives is the acylation of primary or secondary amines with 2,3,4,5,6-pentafluorobenzoyl chloride. This reaction follows a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The highly electronegative fluorine atoms on the benzoyl chloride enhance its reactivity.
A general procedure involves the dropwise addition of the acid chloride to a stirred solution of the amine in a suitable solvent, often in the presence of a base to neutralize the hydrochloric acid byproduct. The reaction is typically performed at a low temperature, such as 0 °C, and then allowed to warm to room temperature.
For instance, the reaction of an acid chloride with a primary amine in the bio-based solvent Cyrene™, in the presence of triethylamine (B128534) as a base, has been reported. The general stoichiometry involves a 1:1 molar ratio of the acid chloride and the amine, with a slight excess of the base (1.1 equivalents). rsc.org
Optimization of Reaction Conditions: Stoichiometry, Atmosphere, and Solvents
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound. Key parameters that are often fine-tuned include stoichiometry, reaction atmosphere, and the choice of solvent.
Stoichiometry: Typically, a slight excess of the amine or the acid chloride can be used to ensure the complete conversion of the limiting reagent. The use of at least one equivalent of a base, such as triethylamine or pyridine, is standard to scavenge the HCl generated during the reaction, which could otherwise protonate the amine and render it non-nucleophilic.
Atmosphere: While many acylation reactions can be performed under a normal atmosphere, the use of an inert atmosphere (e.g., nitrogen or argon) is advisable to prevent the reaction of the highly reactive acid chloride with atmospheric moisture.
Solvents: A variety of aprotic solvents can be employed for this reaction, with the choice often depending on the solubility of the reactants and the ease of product isolation. Dichloromethane, tetrahydrofuran (B95107) (THF), and more recently, greener solvents like Cyrene™ have been utilized. rsc.org For analytical derivatization purposes, the reaction has been optimized in a bicarbonate buffer at pH 10.5. researchgate.net
Temperature and Reaction Time: The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic reaction, followed by stirring at room temperature for a period ranging from a few minutes to several hours to ensure completion. rsc.orgresearchgate.net A study on the derivatization of amines with pentafluorobenzoyl chloride found that a reaction time of 1 minute at 25 °C was optimal. researchgate.net
Table 1: Optimized Conditions for Derivatization of Amines with 2,3,4,5,6-Pentafluorobenzoyl Chloride
| Parameter | Optimal Condition |
|---|---|
| pH | 10.5 (Bicarbonate Buffer) |
| Reaction Time | 1 minute |
| Reaction Temperature | 25 °C |
| Stirring Rate | 1000 rpm |
Data sourced from a study on the derivatization of aliphatic amines for gas chromatography-mass spectrometry analysis. researchgate.net
Alternative Synthetic Routes
Beyond the use of acyl chlorides, this compound can be synthesized through other pathways, including the hydrolysis of the corresponding nitrile and the direct reaction of the carboxylic acid with an ammonia (B1221849) source.
Hydrolysis of 2,3,4,5,6-Pentafluorobenzonitrile
The hydrolysis of 2,3,4,5,6-pentafluorobenzonitrile presents a viable route to this compound. This transformation can be achieved under either acidic or basic conditions. Under acidic conditions, the nitrile is protonated, which increases the electrophilicity of the carbon atom, facilitating the attack by water. Subsequent tautomerization and proton transfer steps lead to the formation of the amide. libretexts.org
A patented method describes the hydrolysis of 2,3,4,5,6-pentafluorobenzonitrile in an acidic aqueous solution to produce pentafluorobenzoic acid, with the amide being an intermediate. nih.gov The conditions for this hydrolysis have been optimized, with a 50% sulfuric acid solution at a temperature of 140-150 °C providing the optimal yield. nih.gov Milder basic conditions, for example using hydrogen peroxide, can also be employed to favor the formation of the amide and prevent over-hydrolysis to the carboxylic acid. europa.eu
Table 2: Optimization of 2,3,4,5,6-Pentafluorobenzonitrile Hydrolysis
| Parameter | Condition | Effect on Yield |
|---|---|---|
| Sulfuric Acid Concentration | 35% | Sub-optimal |
| 40% | Increasing | |
| 50% | Optimal | |
| 60% | Plateau | |
| 70% | Plateau | |
| Reaction Temperature (°C) | (not specified below 140) | Increases with temperature |
| 140-150 | Optimal |
Data derived from a patent describing the synthesis of pentafluorobenzoic acid via hydrolysis of the corresponding nitrile. nih.gov
Reaction of Pentafluorobenzoic Acid with Ammonia or Ammonium (B1175870) Sources
The direct reaction of pentafluorobenzoic acid with ammonia or an ammonium source is another synthetic route. This method typically involves the formation of an ammonium salt, which upon heating, dehydrates to form the amide. For example, adding solid ammonium carbonate to an excess of a carboxylic acid forms the ammonium salt, which can then be heated to produce the amide. libretexts.org
While direct amidation of carboxylic acids with amines is challenging due to the formation of a stable ammonium salt, various catalytic methods have been developed to facilitate this transformation under milder conditions. These methods often involve the use of activating agents or catalysts that promote the dehydration of the intermediate salt.
Derivatization Reactions for Analytical and Synthetic Applications
While this compound itself can be a target molecule, it can also serve as a starting material for further chemical transformations. One documented derivatization reaction involves the reaction of this compound with potassium hydride in dimethoxyethane. This reaction leads to an unexpected activation of the C-F bond at the para-position to the amide group, followed by a dimerization of the organofluorine ligand. youtube.com This demonstrates the potential for the pentafluorophenyl ring of the amide to undergo further functionalization.
The precursor, 2,3,4,5,6-pentafluorobenzoyl chloride, is widely used as a derivatizing agent for amines in analytical chemistry, particularly for gas chromatography, due to the high sensitivity of the resulting pentafluorobenzamides to electron capture detection. researchgate.netrsc.org Similarly, 2,3,4,5,6-pentafluorobenzaldehyde is used as a derivatization reagent for primary amines. nih.gov
Formation of Pentafluorobenzyl Oximes from Carbonyl Compounds using O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine Hydrochloride (PFBHA)
O-(2,3,4,5,6-Pentafluorobenzyl)-hydroxylamine hydrochloride (PFBHA) is a significant derivatizing agent used to convert carbonyl compounds, specifically aldehydes and ketones, into their corresponding O-pentafluorobenzyl (PFB) oximes. oup.comresearchgate.netcdc.gov This reaction is fundamental for the analysis of these compounds, as the resulting oxime derivatives are less volatile and more suitable for detection by gas chromatography/mass spectrometry (GC/MS), often with high sensitivity using an electron-capture detector (ECD). cdc.govusra.edu
The reaction involves the nucleophilic addition of the hydroxylamine (B1172632) nitrogen to the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the N-[(pentafluorobenzyl)oxy]imine, or PFB oxime. usra.edu The general synthesis method involves dissolving PFBHA in water and reacting it with the carbonyl compound. oup.com Molar ratios are optimized to ensure complete derivatization; for instance, a 1.15:1 molar ratio of PFBHA to a monocarbonyl compound is typically used. oup.com The reaction time and conditions can be adjusted to maximize the yield of the derivative. usra.edu One study optimized the derivatization by using a PFBHA concentration of 0.43 mg/mL for 24 hours, followed by extraction. researchgate.net
Research has been conducted to define the steric limitations of this synthetic reaction. nih.gov Studies have shown that while the reaction is effective for a wide range of common aldehydes and ketones, ketones that are substituted at both β-carbons relative to the carbonyl group, such as diisobutyl ketone, may exhibit lower synthetic yields. oup.comnih.gov The PFBHA derivatization method is highly specific to carbonyl compounds and generally does not require extensive cleanup steps before analysis. usra.edu
Below is a table of carbonyl compounds that have been successfully derivatized using PFBHA for analytical purposes.
| Carbonyl Compound | Derivative Formed | Analytical Method |
| Formaldehyde | O-(pentafluorobenzyl) oxime | GC/MS |
| Acetaldehyde | PFBHA O-oxime | LC/UVD |
| Acetone | PFBHA O-oxime | LC/UVD |
| Acrolein | PFBHA O-oxime | LC/UVD |
| Benzaldehyde (B42025) | PFBHA O-oxime | GC/MS, LC/UVD |
| Glyoxal | PFBHA O-oxime | GC/MS, LC/UVD |
| Methylglyoxal | PFBHA O-oxime | GC/MS, LC/UVD |
| n-Valeraldehyde | PFBHA O-oxime | LC/UVD |
| Acetophenone | PFBHA O-oxime | LC/UVD |
This table is based on data from multiple sources. oup.comresearchgate.net
Reaction with Pentafluorobenzyl Bromide (PFBBr) for Carboxylic Acids and Phenols
Pentafluorobenzyl bromide (PFBBr) is a versatile alkylating agent widely used for the derivatization of acidic compounds such as carboxylic acids and phenols. dss.go.thsigmaaldrich.comsigmaaldrich.com The reaction converts these analytes into their pentafluorobenzyl (PFB) ester and ether derivatives, respectively. researchgate.net These derivatives possess excellent properties for analysis by gas chromatography (GC), particularly with electron capture detection (ECD), due to the presence of the highly electronegative fluorine atoms. sigmaaldrich.comsigmaaldrich.comnih.gov
The derivatization mechanism is a nucleophilic substitution reaction where the deprotonated carboxylate or phenoxide ion acts as a nucleophile, attacking the benzylic carbon of PFBBr and displacing the bromide leaving group. mdpi.comvanderbilt.edu To facilitate this reaction, a base is typically required to deprotonate the acidic analyte. The choice of base can allow for selective derivatization; strong bases like potassium carbonate (K2CO3) will derivatize both carboxylic acids and the less acidic phenols, while weaker bases can be used for the selective derivatization of carboxylic acids. sigmaaldrich.com
To enhance reaction efficiency, particularly in two-phase systems (extractive alkylation), phase-transfer catalysts are often employed. sigmaaldrich.comsigmaaldrich.com These catalysts, such as 18-Crown-6 or tetrabutylammonium (B224687) hydrogen sulfate, transport the anionic analyte from the aqueous phase to the organic phase where it can react with the PFBBr reagent. sigmaaldrich.comsigmaaldrich.com For example, the combination of PFBBr and 18-Crown-6 is used in the US Environmental Protection Agency (EPA) Method 604 for the analysis of phenols in wastewater. sigmaaldrich.comsigmaaldrich.com Reaction conditions such as temperature and time can be optimized to ensure complete derivatization. nih.gov For instance, a typical procedure might involve shaking the sample with the reagent and catalyst for 20-30 minutes at 25°C. sigmaaldrich.com
| Analyte Class | Reagent | Product | Catalyst/Base Example |
| Carboxylic Acids | PFBBr | Pentafluorobenzyl Esters | Potassium Carbonate (K2CO3) |
| Phenols | PFBBr | Pentafluorobenzyl Ethers | 18-Crown-6 |
Derivatization of Amines and Sulfonamides with PFB-Br for GC-MS Analysis
In addition to carboxylic acids and phenols, pentafluorobenzyl bromide (PFBBr) is an effective reagent for the derivatization of other nucleophilic functional groups, including primary and secondary amines and sulfonamides. sigmaaldrich.comsigmaaldrich.com This process converts these relatively polar and less volatile compounds into their corresponding N-pentafluorobenzyl derivatives, which are more amenable to separation and detection by gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.comnih.gov The resulting derivatives are thermally stable and exhibit high sensitivity with electron capture detection (ECD). sigmaaldrich.comsigmaaldrich.com
The reaction with amines involves the substitution of one or both hydrogens on the nitrogen atom with a pentafluorobenzyl group. For primary amines, both mono- and di-substituted products can be formed. bohrium.com Similarly, the acidic hydrogen on the nitrogen atom of a sulfonamide can be replaced by a PFB group. sigmaaldrich.com This derivatization is crucial for the analysis of many pharmaceuticals and biological molecules. For instance, GC-MS methods have been developed for sulfonamide drugs by converting them into their PFB derivatives. dntb.gov.ua
The derivatization conditions, including the choice of solvent, base, temperature, and reaction time, must be carefully optimized for each specific analyte to achieve complete and reproducible derivatization. nih.gov The mechanism involves the nucleophilic attack of the amine or deprotonated sulfonamide nitrogen on the electrophilic methylene (B1212753) carbon of PFBBr. mdpi.com Research has detailed the derivatization of various amino acids, where PFB-Br reacts with both the amino and carboxylic acid groups to form stable derivatives for GC-MS analysis. bohrium.com
Studies on Specific Derivatization Products and Mechanisms
The derivatization of complex molecules with PFBBr can lead to the formation of multiple products, and understanding the reaction mechanism is key to developing robust analytical methods. bohrium.commdpi.com The fundamental mechanism for the reaction of PFBBr with nucleophiles is a nucleophilic substitution (SN2) reaction, where the nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. mdpi.com
Studies on the derivatization of amino acids with PFBBr have shown the formation of two primary derivative peaks for each amino acid with a primary amino group. bohrium.com These have been identified as di- and tri-substituted derivatives, corresponding to the addition of PFB groups to the carboxylic acid function and one or both of the N-H bonds of the amino group (e.g., NH(PFB)-CHR-COO(PFB) and N(PFB)2-CHR-COO(PFB)). bohrium.com The ratio of these products is influenced by steric hindrance around the amino group; for example, glycine (B1666218) shows a higher proportion of the tri-substituted derivative compared to more sterically hindered branched-chain amino acids. bohrium.com
An unusual derivatization pathway was observed for methylmalonic acid (MMA). mdpi.com In the presence of a strong base (N,N-diisopropylethylamine), MMA reacts with PFBBr to form a tripentafluorobenzyl derivative. mdpi.com In this product, both carboxylic acid groups are esterified, and the C-H acidic proton on the central carbon atom is also replaced by a PFB group. mdpi.com This unique reactivity is not observed in its isomer, succinic acid, which lacks a C-H acidic proton, highlighting the specific mechanistic pathways that can be exploited for selective analysis. mdpi.com These detailed studies on reaction products and mechanisms are critical for accurate compound identification and quantification in complex matrices. dss.go.thresearchgate.net
Reactivity and Mechanistic Investigations
Unconventional Reactivity Studies
Reaction with Potassium Hydride: C-F Bond Activation and Dimerization
The reaction of 2,3,4,5,6-pentafluorobenzamide with potassium hydride (KH) in dimethoxyethane (DME) leads to an unexpected C–F bond activation and subsequent dimerization. ter-arkhiv.rugrafiati.com Research has shown that this reaction does not result in a simple deprotonation of the amide group but instead activates the C–F bond at the para-position relative to the carboxamide group. ter-arkhiv.rugrafiati.comvestnikugrasu.org This activation is followed by a dimerization of the organofluorine ligand. ter-arkhiv.rugrafiati.com
The primary product of this reaction is a binuclear potassium salt. ter-arkhiv.rugrafiati.com The structure of this product has been determined by single-crystal X-ray diffraction to be {(DME)₂K⁺[C₆F₅–C(O)N–C₆F₄–C(O)NH₂]⁻}₂. ter-arkhiv.rugrafiati.com In this complex, two potassium cations are each coordinated by two molecules of DME. The anionic component is a dimer formed from two pentafluorobenzamide units. One unit has lost a proton from its amide group, which then forms a C-N bond with the para-carbon of a second pentafluorobenzamide unit, displacing the fluoride (B91410) atom at that position. This results in a ligand where a tetrafluorophenyl ring is linked via an imide bridge to a pentafluorophenyl group. ter-arkhiv.ru The purity of this dimeric product has been further substantiated by ¹H and ¹⁹F NMR spectroscopy, which confirms the stability of the compound's structure in solution. rscf.ru
The proposed mechanism for this transformation is thought to be indirectly supported by existing literature on the activation of secondary amides involving fluoride anion elimination and the activation of C-Halogen bonds in the presence of a strong base and a secondary amide. rscf.ru
Table 1: Research Findings on the Reaction of this compound with Potassium Hydride
| Parameter | Finding | Reference |
| Reactants | This compound (FBAm), Potassium Hydride (KH) | ter-arkhiv.ru |
| Solvent | Dimethoxyethane (DME) | ter-arkhiv.ru |
| Key Process | Activation of the C-F bond at the para-position to the C(O)NH₂ group, followed by dimerization. | ter-arkhiv.rugrafiati.com |
| Product | A binuclear potassium salt with one free amide group. | ter-arkhiv.ru |
| Product Structure | {(DME)₂K⁺[C₆F₅–C(O)N–C₆F₄–C(O)NH₂]⁻}₂ | ter-arkhiv.rugrafiati.com |
| Structural Analysis | Determined by single-crystal X-ray diffraction (CCDC 2311402). | ter-arkhiv.rugrafiati.com |
| Purity Confirmation | Confirmed by ¹H and ¹⁹F NMR spectroscopy. | rscf.ru |
Computational Studies on Reaction Mechanisms, e.g., DFT
As of the latest available research, specific computational studies, such as those employing Density Functional Theory (DFT), focused explicitly on the mechanistic pathway of the reaction between this compound and potassium hydride have not been reported in the reviewed literature.
However, DFT calculations are a common and powerful tool for investigating C-F bond activation mechanisms in various fluoroaromatic compounds. For instance, DFT studies have been successfully applied to elucidate the competing pathways of C-F activation in fluoropyridines by platinum(0) complexes, highlighting the role of metallophosphorane intermediates. researchgate.netacs.org Similarly, combined experimental and computational DFT approaches have determined the concerted SₙAr-like pathway for the reaction of fluoroarenes with Mg-Mg bonds. researchgate.net Other research has used DFT calculations to understand the nickel-catalyzed C-F/N-H annulation of ortho-fluoro-substituted aromatic amides with alkynes, suggesting a pathway involving oxidative addition of the C-F bond. acs.org While these studies provide valuable insights into the fundamental processes of C-F bond activation in related systems, a dedicated theoretical investigation into the dimerization of this compound initiated by potassium hydride remains a subject for future research.
Spectroscopic and Structural Characterization in Research
Advanced NMR Spectroscopy (¹H/¹³C/¹⁹F NMR) for Purity and Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2,3,4,5,6-Pentafluorobenzamide. Research efforts have employed ¹H, ¹³C, and ¹⁹F NMR to confirm the molecular structure and assess the purity of synthesized batches lanl.gov.
In principle, the ¹H NMR spectrum is expected to show signals corresponding to the amide protons (NH₂). The ¹³C NMR spectrum would provide signals for the seven distinct carbon atoms—one carbonyl carbon and six aromatic carbons, each uniquely influenced by the fluorine substituents. The ¹⁹F NMR spectrum is particularly informative, typically showing distinct signals for the fluorine atoms at the ortho, meta, and para positions relative to the amide group, with complex coupling patterns providing further structural confirmation. While specific chemical shift (δ) and coupling constant (J) data are not detailed in the surveyed literature, the use of these NMR techniques is consistently cited as a standard method for verification lanl.govnih.gov.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation
High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition of this compound by providing a highly accurate mass measurement scholaris.caliverpool.ac.uk. This technique distinguishes the compound from others with the same nominal mass by measuring the mass-to-charge ratio (m/z) to several decimal places bioanalysis-zone.com. For the molecular formula of PFBA, C₇H₂F₅NO, the exact mass can be precisely calculated. This calculated value serves as a benchmark for experimental measurements, confirming the compound's identity with high confidence.
| Parameter | Value |
|---|---|
| Molecular Formula | C₇H₂F₅NO |
| Calculated Monoisotopic Mass | 211.00565450 Da nih.gov |
| Experimental Mass | Data not available in surveyed sources |
X-ray Diffraction (XRD) for Crystal Structure Determination and Supramolecular Assembly Analysis
X-ray Diffraction (XRD) has been instrumental in determining the precise solid-state structure of this compound lanl.gov. These studies provide definitive data on its crystal lattice, unit cell dimensions, and the intricate network of intermolecular forces that govern its supramolecular assembly. The compound has been identified as a potential inert density mock for high explosives like HMX due to its crystal density and thermal stability lanl.gov.
Crystallographic studies have unequivocally shown that this compound crystallizes in a monoclinic system. The specific space group is identified as P2₁/c. This classification is based on the symmetry elements present within the crystal's unit cell. Detailed parameters for the unit cell have been determined at a temperature of 120 K.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.7305 (11) Å |
| b | 6.1929 (6) Å |
| c | 9.5856 (10) Å |
| β | 100.073 (8)° |
| Volume (V) | 744.07 (12) ų |
| Z (Molecules per unit cell) | 4 |
The crystal structure analysis reveals key details about the molecule's conformation and how molecules interact within the lattice. The amide group is twisted relative to the plane of the pentafluorophenyl ring, as indicated by the C2–C1–C7–N1 dihedral angle of 44.8(2)°.
Intermolecular interactions are dominated by hydrogen bonding. The amide NH groups participate in hydrogen bonds that connect adjacent molecules into centrosymmetric R²₂(8) dimers. These dimers are further organized by glide-plane symmetry. Notably, no significant intermolecular π–π stacking interactions are observed between the perfluorophenyl rings. However, the structure is stabilized by several short intermolecular F···F contacts and two short F···C contacts. While the term "halogen bonding" is not explicitly used in this context, these short fluorine contacts represent important non-covalent interactions. In related derivatives like N-Benzyl-2,3,4,5,6-pentafluorobenzamide, π–π stacking interactions are observed, highlighting how substitution can alter the supramolecular assembly nih.govnih.gov.
| Structural Feature | Description / Value |
|---|---|
| Dihedral Angle (C2–C1–C7–N1) | 44.8 (2)° |
| Dihedral Angle (C6–C1–C7–O1) | 41.2 (2)° |
| Primary Intermolecular Interaction | N-H···O hydrogen bonds forming R²₂(8) dimers |
| π–π Stacking | Not significant |
| Other Interactions | Short intermolecular F···F and F···C contacts |
FT-IR Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a standard technique used to identify the functional groups present in this compound rsc.orgresearchgate.net. The FT-IR spectrum provides a "molecular fingerprint," with specific absorption bands corresponding to the vibrational frequencies of different bonds within the molecule.
Key expected absorptions include strong N-H stretching bands for the primary amide group (typically around 3400-3100 cm⁻¹), a very strong C=O (carbonyl) stretching band (around 1650-1700 cm⁻¹), and C-N stretching bands. Additionally, strong absorptions corresponding to the C-F bonds of the pentafluorophenyl ring would be prominent, typically in the 1000-1400 cm⁻¹ region. While the use of FT-IR for identification is confirmed, for instance by analysis on a KBr wafer, a detailed list of specific peak positions from experimental data is not available in the surveyed literature nih.govvscht.cz.
Applications in Advanced Chemical Synthesis and Materials Science
Reagent in the Synthesis of Other Fluorinated Compounds
2,3,4,5,6-Pentafluorobenzamide is a key starting material for producing a range of other specialized fluorinated molecules. The presence of five fluorine atoms on the benzene (B151609) ring significantly influences the reactivity of the molecule, enabling transformations that are central to the synthesis of other organofluorine compounds. researchgate.net
One notable application is in the synthesis of 2,3,4,5,6-pentafluoroaniline. chemicalbook.com In a Hofmann rearrangement reaction, this compound is treated with bromine and sodium hydroxide (B78521) in an aqueous solution to yield pentafluoroaniline, a valuable intermediate in the agrochemical and pharmaceutical industries. chemicalbook.com
Furthermore, the amide can be used to create more complex structures. For example, it reacts with benzaldehyde (B42025) in the presence of a catalyst like zinc chloride (ZnCl₂) to form N,N'-(phenylmethylene)bis(this compound). tandfonline.comsoton.ac.uk This reaction demonstrates its utility in constructing larger molecules that incorporate multiple pentafluorophenyl groups. Similarly, it can be a precursor for creating N-substituted derivatives, such as N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, which has been investigated as a sweet taste enhancer. thegoodscentscompany.comgoogle.com The synthesis of these derivatives often proceeds by reacting an amine with pentafluorobenzoyl chloride, which itself is readily derived from pentafluorobenzamide's parent acid. google.com
Research has also shown that under certain conditions, this compound can undergo unexpected C-F bond activation and dimerization. researchgate.net Its reaction with potassium hydride results in the activation of the C-F bond at the para-position, leading to the formation of a binuclear potassium salt, a complex organofluorine ligand. researchgate.net This reactivity highlights its role in creating intricate fluorinated systems. researchgate.net
Building Block in Organic Synthesis
As a building block, this compound provides a robust scaffold for constructing larger, functional molecules. The pentafluorobenzamide moiety is incorporated into more complex structures to impart specific properties, such as enhanced stability, lipophilicity, and unique intermolecular interaction capabilities. ontosight.aiidsi.md
Its utility is prominent in supramolecular chemistry, where the electron-poor pentafluorophenyl ring can participate in aryl-perfluoroaryl stacking interactions. idsi.md These non-covalent interactions are comparable in strength to many hydrogen bonds and are used to assemble ordered supramolecular aggregates and design crystals. idsi.md Simple fluorinated compounds like pentafluorobenzamide have shown an extraordinary ability to form crystalline molecular complexes with a variety of non-fluorinated aromatic compounds. idsi.md
The compound also serves as a foundational unit for creating molecules with specific biological or material science applications. For instance, it is a precursor in the multi-step synthesis of dual 5-LOX/sEH inhibitors, where the pentafluorobenzoyl group is coupled with an amino derivative to form the final complex molecule. nih.govacs.org Similarly, it has been used to synthesize thiophene-2-pentafluoro benzamide (B126) derivatives investigated for antitubercular activity. jmpas.com In these syntheses, the pentafluorobenzamide unit is a key structural component of the final active compounds. acs.orgjmpas.com
Development of Novel Materials (Polymers, Coatings)
The unique properties of the pentafluorophenyl group make this compound and its derivatives valuable in materials science for creating surfaces and polymers with specialized characteristics. ontosight.ainih.gov
A significant application is in the surface modification of materials. A derivative, N-(3-trimethoxysilylpropyl)-2,3,4,5,6-pentafluorobenzamide (PFB-silane), has been synthesized and used to create self-assembled monolayers on silicon wafers. nih.gov This PFB-silane, which structurally resembles photoactive crosslinkers, acts as a non-photoactive diluent to control the density of functional groups on a surface. nih.gov This control is crucial for processes like the photochemically initiated immobilization of polymers, such as polystyrene, onto the substrate, demonstrating a direct role in creating specialized coatings. nih.gov The general class of benzamides is recognized for its applications in materials science, and the heavy fluorination of this particular compound enhances properties like stability. ontosight.ai There is also research into using porphyrin derivatives containing pentafluorophenyl groups as potential coating agents to protect against corrosion. liverpool.ac.uk
Role in Anion Transport and Binding Studies
This compound is a critical component in the design of synthetic receptors for anion binding and transport, a field of supramolecular chemistry with potential applications in treating diseases known as 'channelopathies' that result from malfunctioning anion channels in cell membranes. tandfonline.comsoton.ac.uktandfonline.com The electron-withdrawing nature of the pentafluorophenyl ring enhances the acidity of the amide N-H protons, making them more effective hydrogen bond donors for anion recognition. soton.ac.uk
Researchers have synthesized bis-amide receptors, such as N,N'-(phenylmethylene)bis(this compound), directly from this compound. tandfonline.comsoton.ac.uk These molecules have been studied for their ability to bind various anions and transport them across lipid bilayers. tandfonline.comtandfonline.com Studies on these bis-pentafluorobenzamide receptors showed they have a higher affinity for oxoanions, particularly dihydrogen phosphate (B84403), compared to chloride. tandfonline.com However, they were still able to facilitate chloride transport across vesicle membranes, a key function for potential therapeutic agents. tandfonline.com
The pentafluorophenyl moiety itself is recognized as an excellent acceptor in anion-π interactions, further contributing to the binding capabilities of receptors that contain it. researchgate.netnih.gov In other advanced molecular architectures, such as calix researchgate.netarenes, pentafluorobenzamide units have been incorporated to act as anion binding sites. acs.orgnih.gov In one study, a calix researchgate.netarene featuring two pentafluorobenzamide residues was found to bind acetate (B1210297) anions, with the binding strength being allosterically controlled by the binding of a sodium cation to a crown ether part of the same molecule. acs.orgnih.gov
The table below summarizes the findings from anion binding studies involving receptors derived from this compound.
| Receptor / System | Anion | Binding Constant (Kₐ) M⁻¹ | Solvent System | Research Finding |
| N,N'-(phenylmethylene)bis(this compound) (7) | Chloride (Cl⁻) | Low affinity | DMSO-d₆/0.5% water | Low binding affinity for chloride was observed. tandfonline.com |
| N,N'-(phenylmethylene)bis(this compound) (7) | Dihydrogen Phosphate (H₂PO₄⁻) | Higher affinity than for Cl⁻ | DMSO-d₆/0.5% water | A higher affinity for oxoanions like dihydrogen phosphate is attributed to the formation of favorable hydrogen bonds. tandfonline.com |
| Calix researchgate.netarene with two pentafluorobenzamide residues (8) | Acetate (CH₃CO₂⁻) | 35 | Chloroform-d | The receptor showed weak binding for the acetate anion. acs.orgnih.gov |
Biological and Medicinal Chemistry Research Applications
Modulation of Biological Pathways through Interaction with Biomolecules
The fluorinated structure of 2,3,4,5,6-pentafluorobenzamide and its derivatives facilitates strong interactions with biological molecules, allowing for the modulation of their activity. The presence of multiple fluorine atoms enhances lipophilicity and alters electronic characteristics, which are of interest in drug design. This ability to bind with proteins suggests potential applications in developing new pharmaceuticals. Derivatives of pentafluorobenzamide are investigated for their potential as biochemical probes to study enzyme interactions and protein-ligand binding. These interactions can lead to various biological effects, such as the inhibition of enzyme activity or the alteration of signal transduction pathways. For example, certain 1,2,3-triazole derivatives containing the pentafluorobenzamide moiety have been shown to regulate the epithelial-mesenchymal transition (EMT) pathway and the PI3K/AKT pathway in cancer cells. nih.gov
Enzyme Inhibition Studies
Derivatives of this compound have been the focus of numerous enzyme inhibition studies, demonstrating their potential to target specific enzymes involved in various diseases.
Thiophene (B33073) derivatives incorporating the pentafluorobenzamide group have shown excellent inhibition of polyketide synthase 13 (Pks13), an enzyme crucial for mycolic acid biosynthesis in Mycobacterium tuberculosis. jmpas.com Similarly, a series of 1,2,3-triazole analogues were synthesized and identified as novel inhibitors of the fat mass and obesity-associated protein (FTO), a demethylase implicated in esophageal cancer. nih.gov One of the most potent compounds from this series, C6, exhibited an IC₅₀ value of 780 nM against FTO. nih.gov Molecular docking studies suggest that this compound forms key hydrogen-bond interactions with amino acid residues within the FTO active site. nih.gov
In other research, spiro[indoline-3,2′-thiazolidine] derivatives bearing a pentafluorobenzamide tail were investigated as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes involved in inflammatory pathways. acs.org
Table 1: Enzyme Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Disease/Pathway | Key Findings | Reference |
|---|---|---|---|---|
| Thiophene Derivatives | Polyketide synthase 13 (Pks13) | Tuberculosis (Mycolic Acid Biosynthesis) | Excellent Pks13 inhibition was observed. | jmpas.com |
| 1,2,3-Triazole Analogues | Fat mass and obesity-associated protein (FTO) | Esophageal Cancer | Compound C6 showed robust FTO inhibition with an IC₅₀ of 780 nM. | nih.gov |
Antimicrobial Activity Investigations
The pentafluorobenzamide scaffold is a component of various derivatives investigated for their antimicrobial properties. ontosight.ai Benzamides with fluoro substitutions have been explored for their antibacterial and antifungal activities. ontosight.airesearchgate.net
Specifically, in the context of antitubercular agents, several thiophene-based derivatives of this compound have been synthesized and tested. jmpas.com One such derivative, N-(6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide, was evaluated against M. tuberculosis strains and showed a minimum inhibitory concentration (MIC) of 0.69 μM. jmpas.com The presence of the pentafluorophenyl group was found to increase the antitubercular activity compared to derivatives with fewer fluorine substitutions. jmpas.com
While broader antimicrobial screening data for this compound itself is limited in the provided context, the activity of its derivatives, particularly against mycobacteria, is a significant area of research. jmpas.com
Anticancer and Anti-inflammatory Properties of Derivatives
The versatility of the this compound structure has been utilized in the development of derivatives with potential anticancer and anti-inflammatory effects.
Anticancer Properties: Benzamide (B126) compounds are generally known for their potential anticancer properties. ontosight.ai Derivatives of this compound have been specifically synthesized and evaluated for their efficacy against cancer. A notable example involves 1,2,3-triazole analogues developed as FTO inhibitors for esophageal cancer. nih.gov The lead compound, C6 (2,3,4,5,6-Pentafluoro-N-((1-((4-(trifluoromethyl)benzyl)carbamoyl)-1H-1,2,3-triazol-4-yl)methyl)benzamide), displayed potent antiproliferative activity against a panel of esophageal cancer cell lines, with IC₅₀ values ranging from 0.83 to 4.15 μM. nih.gov Further mechanistic studies revealed that this compound could induce G2 phase cell cycle arrest in these cancer cells. nih.gov Other research has explored benzimidazole (B57391) derivatives containing the pentafluorobenzamide moiety for their potential to inhibit tubulin polymerization, a key mechanism in cancer treatment. ontosight.ai
Table 2: Antiproliferative Activity of Compound C6 against Esophageal Cancer Cell Lines
| Cell Line | IC₅₀ (μM) |
|---|---|
| KYSE-150 | 2.17 |
| KYSE-270 | 1.35 |
| TE-1 | 0.95 |
| KYSE-510 | 4.15 |
| EC109 | 0.83 |
Source: nih.gov
Anti-inflammatory Properties: Benzamides as a class are recognized for their anti-inflammatory potential. ontosight.airesearchgate.net Research into derivatives of this compound has led to the discovery of potent anti-inflammatory agents. Spiro[indoline-3,2′-thiazolidine] derivatives incorporating a pentafluorobenzamide group were designed as dual inhibitors of 5-LOX and sEH, which are key enzymes in inflammatory cascades. acs.org One compound from this series demonstrated remarkable anti-inflammatory efficacy in in vivo models of zymosan-induced peritonitis and experimental asthma in mice. acs.org
Studies on Mycolic Acid Biosynthesis Inhibition in Antitubercular Agents
A primary focus of research on this compound derivatives has been their development as antitubercular agents that target the mycolic acid biosynthesis pathway. jmpas.combenthamscience.com This pathway is essential for the integrity of the mycobacterial cell wall. benthamscience.comnih.gov
Thiophene-based derivatives of pentafluorobenzamide have been identified as potent inhibitors of this pathway. jmpas.com These compounds were found to cause high-level inhibition of mycolic acid biosynthesis, leading to an accumulation of mycolic acid precursors. jmpas.com The specific enzyme target within this pathway was identified as Pks13. jmpas.com Structure-activity relationship studies revealed that molecules possessing an amide group and a pentafluorophenyl group were crucial for potent Pks13 inhibition. jmpas.com For instance, coupling N-ethyl cyclohexanones with ethyl amino esters and pentafluorobenzoyl chloride resulted in derivatives with excellent inhibitory activity. jmpas.com
Table 3: Antitubercular Activity of Selected Thiophene-Pentafluorobenzamide Derivatives
| Compound Name | MIC (μM) | Target |
|---|---|---|
| N-(6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3,4,5,6-pentafluorobenzamide | 0.69 | Pks13 |
| methyl 2-(2,3,4,5,6-pentafluorobenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate | >100 | Pks13 |
Source: jmpas.com
Pharmacokinetic and Metabolism Studies of Derivatives
The metabolic fate of this compound derivatives is a critical aspect of their development as therapeutic agents.
Hydroxylation in Liver Microsomes
In vitro metabolism studies using liver microsomes have provided insights into the biotransformation of pentafluorobenzamide derivatives. When N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide was incubated with rat liver microsomes, metabolites resulting from the hydroxylation of the methylcyclohexyl ring were observed. femaflavor.orgresearchgate.net This indicates that hydroxylation is a metabolic pathway for this class of compounds. Another study on a different structural relative also detected the formation of hydroxylated metabolites in incubations with human liver microsomes. europa.eu These studies highlight the role of microsomal enzymes, likely cytochrome P450s, in the initial stages of metabolism for these derivatives. femaflavor.orgnih.gov
Influence of Structural Modifications on Biological Activity and Safety Profiles
The biological activity of molecules containing the this compound moiety is significantly influenced by structural modifications. The pentafluorophenyl group itself is a critical motif for the potency of several classes of inhibitors, and alterations to this ring or other parts of the molecule can lead to substantial changes in biological effect. nih.gov The presence of multiple fluorine atoms is known to enhance physicochemical properties such as lipophilicity, which can improve a compound's ability to cross biological membranes and interact with molecular targets. ontosight.aiontosight.ai
Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different structural components. For instance, in the development of small-molecule inhibitors for Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer, the pentafluorophenyl ring was identified as a key feature for inhibitory potency. nih.gov In a series of STAT3 inhibitors based on a salicylic (B10762653) acid scaffold, replacement of a pentafluorobenzenesulfonamide (B3043191) group with a pentafluorobenzamide was not well-tolerated, indicating the importance of the sulfonamide linker in that specific scaffold. acs.org Further studies showed that substitutions on the pentafluorophenyl ring itself generally led to a decrease in the potency of the analogues. nih.govacs.org
In the context of antitubercular agents, the pentafluorophenyl group was found to be advantageous for activity. jmpas.com A study involving thiophene derivatives demonstrated that molecules incorporating a pentafluorophenyl group showed increased activity against Mycobacterium tuberculosis. In contrast, analogous compounds with 2-fluoro or 4-fluoro phenylamide substitutions exhibited a decline in activity. jmpas.com This highlights the positive contribution of the perfluorinated ring to the antitubercular properties of this particular molecular scaffold.
Modifications to the linker connecting the pentafluorobenzamide to other parts of the molecule also play a crucial role. In the development of STAT3 inhibitors, altering the glycinamide (B1583983) linker of the lead compound BP-1-102 to an alanine (B10760859) (Ala) or proline (Pro) linker, particularly with an (R)-configuration at the chiral center, resulted in improved inhibitory activity against STAT3 DNA-binding. nih.gov
The following table summarizes the observed influence of specific structural modifications on the biological activity of pentafluorobenzamide-containing compounds.
| Compound Class | Structural Modification | Effect on Biological Activity | Reference |
| STAT3 Inhibitors | Replacement of pentafluorobenzenesulfonamide with pentafluorobenzamide. | Decreased potency. | acs.org |
| STAT3 Inhibitors | Substitution on the pentafluorophenyl ring. | Decreased potency. | nih.gov |
| STAT3 Inhibitors | Replacement of Gly-linker with (R)-Ala-linker. | Moderately improved STAT3-inhibitory activity. | nih.gov |
| STAT3 Inhibitors | Replacement of Gly-linker with (R)-Pro-linker. | 3-fold improvement in potency. | nih.gov |
| Thiophene Antitubercular Agents | Pentafluorophenyl group vs. 2-fluoro or 4-fluoro phenyl groups. | Increased antitubercular activity. | jmpas.com |
These findings underscore the intricate relationship between the chemical structure of pentafluorobenzamide derivatives and their resulting biological functions, guiding medicinal chemists in the rational design of more potent and selective therapeutic agents.
Drug Discovery Programs and New Chemical Entity Identification
The this compound scaffold is a valuable starting point in drug discovery programs aimed at identifying new chemical entities (NCEs). ontosight.aiwikipedia.org An NCE is a molecule with a novel chemical structure that has not been previously approved as a drug. wikipedia.org The unique properties conferred by the pentafluorophenyl group, such as increased metabolic stability and binding affinity, make it an attractive component for designing novel therapeutic agents. ontosight.aiontosight.ai
Medicinal chemistry programs frequently utilize fluorinated scaffolds to develop compounds for various diseases. core.ac.uk For example, derivatives like 2,3,4,5,6-Pentafluoro-N-(3-sulfamoyl-phenyl)-benzamide are synthesized and investigated within drug discovery pipelines to find NCEs with potentially improved efficacy and safety profiles. ontosight.ai These programs involve extensive screening for biological activity against specific targets, followed by optimization of lead compounds. ontosight.aijmpas.com
A notable example is the development of antitubercular agents. Researchers have utilized structure-based drug design to create libraries of molecules based on a thiophene 2-pentafluoro benzamide core. jmpas.com This approach led to the identification of potent compounds against Mycobacterium tuberculosis (Mtb) H37Rv, thereby validating a novel scaffold for the development of new anti-TB drugs. researchgate.net The process involves designing molecules to fit a specific biological target, in this case, the polyketide synthase 13 (Pks13), which is essential for mycolic acid biosynthesis in Mtb. jmpas.com
Similarly, the pentafluorobenzamide motif has been incorporated into scaffolds targeting STAT3 for cancer therapy and into benzimidazole-based structures with potential anticancer, antiviral, and antimicrobial activities. nih.govontosight.ai The goal of these programs is to generate lead compounds that can be further refined into clinical drug candidates. core.ac.uk
The table below lists examples of drug discovery programs that have utilized the pentafluorobenzamide scaffold.
| Drug Discovery Program Area | Target/Indication | Role of Pentafluorobenzamide Scaffold | Reference |
| Antitubercular Agents | Polyketide synthase 13 (Pks13) / Tuberculosis | Core structural component for designing novel inhibitors. | jmpas.comresearchgate.net |
| Anticancer Agents | STAT3 / Breast Cancer, Melanoma | Key pharmacophore for inhibitory potency. | nih.gov |
| General Antimicrobials | Various bacterial/fungal targets | Component of benzimidazole derivatives with potential antimicrobial activity. | ontosight.ai |
| Anti-inflammatory / Anticancer | Carbonic Anhydrases / Hypertension, Cancer | Part of sulfamoyl-bearing compounds with potential enzyme inhibitory activity. | ontosight.ai |
These programs illustrate how the this compound structure serves as a foundational element for the discovery and identification of NCEs with therapeutic potential across different disease areas.
Computational Approaches in Biological Activity Prediction (e.g., Docking)
Computational methods, particularly molecular modeling and docking, are integral to modern drug discovery and play a significant role in predicting the biological activity of this compound derivatives. alliedacademies.orgunifap.br These in silico techniques allow researchers to visualize and analyze the interactions between a potential drug molecule and its biological target at the atomic level, guiding the design and synthesis of more effective compounds. jmpas.comnih.gov
Molecular docking is a prominent computational tool used to predict the preferred orientation of a ligand when bound to a target protein. jmpas.comalliedacademies.org This method was crucial in a drug design program targeting Mycobacterium tuberculosis. jmpas.com In that study, a series of designed thiophene 2-pentafluoro benzamide derivatives were docked into the active site of the polyketide synthase 13 (Pks13) enzyme. The docking scores, which estimate the binding affinity, were used to select the most promising candidates for chemical synthesis and subsequent biological evaluation. The results showed that molecules with excellent binding affinity in the computational model were indeed potent inhibitors in experimental assays. jmpas.com
Beyond antitubercular research, computational modeling has been applied to design analogues of other biologically active compounds. In the development of fungicidal agents, an inhibitor binding model for the cytochrome bc1 complex was constructed to guide the design of simplified analogues of the natural product crocacin (B1247475) D. This model helped rationalize why certain structural modifications, such as incorporating a benzene (B151609) ring into the linker, would be inactive due to steric hindrance in the active site. nih.gov
Various web-based tools are also employed to predict the biological activity spectra of new compounds. For instance, programs like SwissTargetPrediction can identify the most probable protein targets for a given molecule, while the PASS (Prediction of Activity Spectra for Substances) tool can forecast its likely pharmacological effects based on its structure. clinmedkaz.org Such predictive studies help to prioritize compounds for further preclinical investigation. clinmedkaz.org
The table below summarizes computational studies involving pentafluorobenzamide derivatives or related structures.
| Computational Method | Compound Class / Target | Purpose of Study | Outcome | Reference |
| Molecular Docking | Thiophene 2-pentafluorobenzamide derivatives / Pks13 | Predict binding affinity and select candidates for synthesis. | Identified molecules with excellent binding affinity that proved potent in antitubercular assays. | jmpas.com |
| Molecular Modeling / Binding Model Construction | Benzamide-containing crocacin analogues / Cytochrome bc1 complex | Guide the design of simplified, more stable fungicidal analogues. | Validated the binding model and led to the synthesis of active compounds. | nih.gov |
| Molecular Docking / Molecular Dynamics | Cloperastine analogues / Histamine H1 Receptor | Design of new antihistamine compounds. | Elucidated crucial interactions in the H1R binding pocket. | mdpi.com |
| In Silico Target Prediction (SwissTargetPrediction, PASS) | New piperidine (B6355638) derivatives | Determine potential biological targets and activity spectra. | Predicted a wide range of activities, guiding selection for preclinical studies. | clinmedkaz.org |
These examples demonstrate the power of computational chemistry to accelerate drug discovery by rationally guiding the design and prioritization of this compound-based compounds for specific biological applications.
Advanced Topics in Fluorine Chemistry Pertaining to 2,3,4,5,6 Pentafluorobenzamide
Influence of Fluorine Atoms on Electronic Properties and Reactivity
The substitution of hydrogen atoms with fluorine on an aromatic ring dramatically alters the molecule's fundamental electronic characteristics and subsequent reactivity. In 2,3,4,5,6-pentafluorobenzamide, the presence of five highly electronegative fluorine atoms exerts a powerful influence on the benzamide (B126) scaffold.
The primary effect of the pentafluorophenyl group is its strong electron-withdrawing nature. nih.govresearchgate.net This is a consequence of the high electronegativity of fluorine, which polarizes the carbon-fluorine bonds and reduces the electron density of the aromatic ring. This electron deficiency, or π-hole, makes the pentafluorophenyl ring an excellent acceptor in non-covalent interactions, such as halogen···π and π–π stacking interactions. nih.govresearchgate.net The electron-poor nature of the ring system significantly impacts its reactivity, rendering it susceptible to nucleophilic aromatic substitution (SNAr) reactions, in contrast to the electrophilic substitution reactions typical of non-fluorinated benzene (B151609) rings. researchgate.net The reactivity towards nucleophiles is particularly enhanced at the para position (C4) relative to the amide group.
Furthermore, fluorination is known to predictably alter the electronic structure of aromatic systems, which can be leveraged in the design of ligands and materials. researchgate.net While the steric effect of replacing hydrogen with fluorine is minimal, the electronic modulation is profound. researchgate.net This change in electronic properties also affects the molecule's lipophilicity and ability to interact with biological targets. researchgate.netontosight.ai Detailed structural analyses of related N-substituted pentafluorobenzamides reveal that the electron-poor pentafluorophenyl moiety significantly influences intermolecular interactions, forming contacts that dictate the crystal packing. nih.gov Studies on fluorinated ligands for G protein-coupled receptors (GPCRs) have shown that fluorination of aromatic rings can have varied effects on biological activity, with the position of fluorine being a critical determinant. nih.gov
C-F Bond Activation Strategies in Synthesis
The carbon-fluorine (C-F) bond is the strongest single bond to carbon, making its activation a significant challenge in synthetic chemistry. scispace.comchem8.org However, the selective activation of C-F bonds in readily available polyfluoroarenes, such as the parent scaffold of this compound, provides a powerful and direct route for synthesizing novel fluorinated molecules. researchgate.netrsc.org Various strategies have been developed, broadly categorized into transition-metal-catalyzed and transition-metal-free methods.
Transition-Metal-Catalyzed Activation: Transition metals, particularly nickel and platinum complexes, have proven effective in cleaving C-F bonds. acs.org Nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu reaction, can achieve selective C(sp²)–C(sp³) bond formation by activating C-F bonds. chem8.org These reactions often involve the oxidative addition of the C-F bond to a low-valent metal center. acs.org For instance, nickel(0) complexes with specific phosphine (B1218219) ligands can catalyze the borylation of polyfluoroarenes via C-F bond cleavage. acs.org Similarly, nickel-catalyzed coupling of 2-fluorobenzofurans with arylboronic acids proceeds under mild conditions, suggesting a mechanism involving β-fluorine elimination from a nickelacyclopropane intermediate rather than direct oxidative addition. beilstein-journals.org Computational studies on the reaction of Pt(0) with fluoropyridines have shown that C-F activation can occur via direct oxidative addition or through phosphine-assisted pathways where fluorine is transferred to a phosphorus center. acs.org
Transition-Metal-Free Activation: C-F bond activation can also be achieved without transition metals, offering greener and more economical pathways. scispace.com These strategies include:
Lewis Acid Catalysis: Strong Lewis acids like tris(pentafluorophenyl)borane, B(C₆F₅)₃, can catalyze the activation of C(sp³)-F bonds, inducing intramolecular Friedel-Crafts cyclizations. nih.gov
Base- or Nucleophile-Mediated Substitution: Strong bases or nucleophiles can facilitate the nucleophilic substitution of fluorine. scispace.com A notable example is the reaction of this compound with potassium hydride (KH) in dimethoxyethane. This reaction leads to the unexpected activation of the C-F bond at the para-position, followed by a dimerization of the organofluorine ligand. kazanmedjournal.ruresearchgate.net
Radical-Based Pathways: The homolytic cleavage of C-F bonds using light or a radical initiator has emerged as a promising strategy. scispace.com This approach often involves the formation of a multifluoroaryl radical anion intermediate and allows for transformations under mild conditions. rsc.org
The regioselectivity of C-F bond activation is a critical challenge. In many polyfluorinated aromatics, activation occurs preferentially at the C-F bond para to an electron-withdrawing group or ortho to a directing group. researchgate.netwhiterose.ac.uk
| Strategy | Reagents/Catalysts | Key Features | Reference |
|---|---|---|---|
| Transition-Metal-Catalyzed | Ni(0) complexes, Pt(0) complexes, Phosphine ligands | Enables cross-coupling reactions (e.g., borylation, arylation). Can operate under mild conditions. | acs.orgacs.orgacs.org |
| Lewis Acid Catalysis | B(C₆F₅)₃ | Effective for C(sp³)-F activation; promotes intramolecular cyclizations. | nih.gov |
| Base/Nucleophile Mediated | Potassium Hydride (KH), Strong Nucleophiles | Direct substitution or activation leading to dimerization, as seen with this compound. | scispace.comkazanmedjournal.ru |
| Radical-Based Pathways | Photocatalysts, Radical Initiators | Proceeds via radical anion intermediates; generally mild reaction conditions. | scispace.comrsc.org |
Comparison with Structurally Similar Fluorinated Compounds
The properties of this compound can be better understood by comparing it with structurally related molecules, including its non-fluorinated parent, partially fluorinated analogs, and derivatives with modified functional groups.
Compared to Benzamide , the non-fluorinated parent compound, pentafluorobenzamide exhibits significantly different properties. The five fluorine atoms increase the acidity of the N-H protons and make the aromatic ring highly electron-deficient, facilitating nucleophilic attack rather than the electrophilic substitution characteristic of benzamide. researchgate.net
Within the class of fluorinated benzamides, the degree and position of fluorination are crucial. While monofluorinated or difluorinated benzamides (e.g., 2-fluorobenzamide, 4-fluorobenzamide, 2,4-difluoroacetanilide) exist, the fully substituted ring in pentafluorobenzamide represents an extreme in terms of electronic effects. tcichemicals.commdpi.com For example, research on thiophene (B33073) benzamide derivatives as antitubercular agents showed that molecules with a pentafluorophenyl group had increased activity compared to analogs with 2-fluoro or 4-fluoro phenyl groups, highlighting the impact of polyfluorination. jmpas.com
Derivatives of this compound, such as N-substituted analogs , further illustrate the interplay of electronic effects. In N-benzyl-2,3,4,5,6-pentafluorobenzamide, the electron-poor pentafluorophenyl ring is inclined at a significant angle to the amide group, and it participates in various intermolecular interactions that define the crystal structure. nih.gov Another derivative, N-(2-methylcyclohexyl)-2,3,4,5,6-pentafluorobenzamide, is noted for its use as a flavoring agent that can alter the perception of sweetness. thegoodscentscompany.comnih.gov The compound 4-Amino-2,3,5,6-tetrafluorobenzamide, which differs by the substitution of one fluorine with an amino group, shows how replacing even a single fluorine atom can introduce new functionality and modify the electronic landscape. tcichemicals.com
| Compound Name | Molecular Formula | Key Distinguishing Feature | Impact on Properties/Reactivity |
|---|---|---|---|
| This compound | C₇H₂F₅NO | Fully fluorinated aromatic ring. | Highly electron-deficient ring, susceptible to SNAr; parent compound of this study. nih.gov |
| Benzamide | C₇H₇NO | Non-fluorinated aromatic ring. | Electron-rich ring, undergoes electrophilic aromatic substitution. |
| 4-Fluorobenzamide | C₇H₆FNO | Single fluorine atom at para-position. | Moderately electron-withdrawing effect compared to the pentafluoro analog. tcichemicals.com |
| N-Benzyl-2,3,4,5,6-pentafluorobenzamide | C₁₄H₈F₅NO | N-benzyl substituent on the amide. | Introduces a second aromatic ring, affecting crystal packing and intermolecular forces. nih.gov |
| 4-Amino-2,3,5,6-tetrafluorobenzamide | C₇H₄F₄N₂O | Amino group at C4 instead of fluorine. | The electron-donating amino group counteracts the withdrawing effect of the remaining fluorine atoms. tcichemicals.com |
Q & A
Q. What are the established synthetic routes for 2,3,4,5,6-Pentafluorobenzamide, and how can reaction conditions be optimized?
The compound is synthesized via classical amide formation between benzylamine and 2,3,4,5,6-pentafluorobenzoyl chloride. Key steps include controlling stoichiometry (1:1 molar ratio), using inert atmospheres (e.g., N₂), and employing bases like Cs₂CO₃ to neutralize HCl byproducts. Reaction optimization involves temperature modulation (e.g., 0°C for exothermic steps) and solvent selection (dry dichloromethane or THF). Post-synthesis purification via preparative TLC or HPLC ensures high purity (>95%) .
Q. How is the crystal structure of this compound determined, and what structural insights are critical?
Single-crystal X-ray diffraction reveals a monoclinic lattice (space group P2₁/n) with unit cell parameters:
- a = 7.1649 Å, b = 22.9090 Å, c = 7.5363 Å, β = 99.205°, V = 1221.08 ų. The structure features a non-planar secondary amide with a dihedral angle of 18.34° between the pentafluorophenyl and benzyl rings. Fluorine atoms induce electron deficiency in the aromatic system, enhancing halogen bonding and π–π stacking interactions critical for supramolecular assembly .
Q. What spectroscopic methods validate the purity and structure of this compound?
- ¹H/¹³C NMR : Absence of residual solvent peaks and integration ratios confirm purity.
- HRMS (ESI) : Exact mass (e.g., 301.0784 Da for C₁₄H₈F₅NO) matches theoretical values.
- XRD : R-factor <0.033 and wR(F²) <0.086 ensure structural accuracy.
- FT-IR : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~3300 cm⁻¹ (N–H) confirm amide formation .
Advanced Research Questions
Q. How do conflicting crystallographic and solution-phase data inform molecular behavior?
Discrepancies between solid-state (XRD) and solution-phase (NMR) data arise from conformational flexibility. For example, XRD shows a fixed dihedral angle (18.34°), while NMR may suggest dynamic rotation in solution. Such contradictions highlight the need for complementary techniques like variable-temperature NMR or computational modeling (DFT) to study torsional barriers .
Q. What experimental strategies mitigate degradation during metabolic stability studies?
In vitro microsomal assays reveal limited hydrolysis of the amide bond due to steric hindrance from fluorine substituents. Stabilization strategies include:
Q. How can this compound derivatives be designed for organelle-specific fluorescent probes?
Functionalization with PEG linkers and solvatochromic dyes (e.g., naphthalimide) enables organelle targeting. Example synthesis:
- Step 1 : Couple Boc-protected PEG₁₀-amine with pentafluorobenzoyl chloride using HATU/DIPEA.
- Step 2 : Deprotect with TFA and conjugate to fluorophores via amide bonds.
- Key parameters : PEG length (n=10 balances solubility and membrane permeability) and fluorophore selection (e.g., polarity-sensitive Laurdan derivatives for lipid order imaging) .
Q. What non-covalent interactions dominate crystal packing, and how do they influence material properties?
XRD analysis identifies:
- N–H···O hydrogen bonds : Form infinite chains along the crystallographic axis.
- C–H···O interactions : Stabilize inter-chain packing.
- π–π stacking : Centroid distances of 3.772 Å between aromatic rings. These interactions enhance thermal stability (Tₘ >200°C) and solubility in polar aprotic solvents (e.g., DMF, DMSO) .
Methodological Considerations Table
Key Challenges in Research
- Synthetic Scalability : Multi-step purifications limit batch sizes; flow chemistry may improve efficiency.
- Metabolic Profiling : Low hydrolysis rates require sensitive LC-MS/MS detection (LOD <1 ng/mL).
- Crystallization : Fluorine’s electron-withdrawing effects complicate crystal growth; vapor diffusion with DMF/ether is recommended .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
